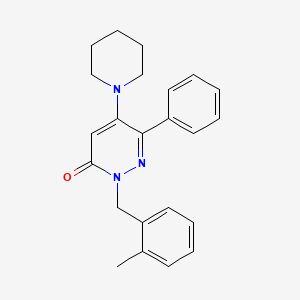![molecular formula C17H17N3O2 B2687088 N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide CAS No. 793713-10-7](/img/structure/B2687088.png)
N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the indazole family and has been studied for its potential use in various areas of research, including neuroscience, cancer, and inflammation.
Applications De Recherche Scientifique
Enhancement of O-GlcNAcylation on Mitochondrial Proteins
Specific Scientific Field
Neuroscience and Biochemistry
Summary of the Application
This compound, also known as SalA-4g, has been shown to enhance levels of protein O-GlcNAc, a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function . This enhancement improves neuronal tolerance to ischemia .
Methods of Application or Experimental Procedures
The compound was applied to primary cortical neurons under ischemic-like conditions . The O-GlcNAc-modified mitochondria induced by SalA-4g demonstrated stronger neuroprotection under oxygen glucose deprivation and reoxygenation stress .
Results or Outcomes
The results showed an improvement in mitochondrial homeostasis and bioenergy, and inhibition of the mitochondrial apoptosis pathway . Blocking mitochondrial protein O-GlcNAcylation with OSMI-1 disrupted mitochondrial network homeostasis and antagonized the protective effects of SalA-4g .
Regulation of Energy Homeostasis and O-GlcNAcylation
Specific Scientific Field
Neuroscience and Metabolic Biology
Summary of the Application
SalA-4g has been found to regulate energy homeostasis and activate O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis in ischemic stroke .
Methods of Application or Experimental Procedures
In vivo analyses were conducted using transient middle cerebral artery occlusion (MCAO) models . In vitro analyses showed that glucose uptake was markedly increased, and O-GlcNAcylation was also activated by SalA-4g in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions .
Results or Outcomes
SalA-4g improved the outcome after MCAO . 18F-FDG PET/MRI indicated that SalA-4g accelerated the recovery of energy metabolism in the ipsilateral hippocampus in MCAO rats . Moreover, SalA-4g exerted obvious neuroprotective effects in hippocampal neurons against moderate OGD injury .
Induction of Neuronal Glucose Transporter 3
Summary of the Application
This compound, also known as SalA-4g, has been found to induce the expression of neuronal glucose transporter 3 . This induction is mediated through the calpain1/PKA/CREB pathway .
Methods of Application or Experimental Procedures
The compound was applied to cell and animal models of ischemic stroke .
Results or Outcomes
The results showed that SalA-4g confers neuroprotection in these models .
Inhibition of Monoamine Oxidase
Specific Scientific Field
Neuroscience and Pharmacology
Summary of the Application
4-Methoxyphenethylamine, a compound related to SalA-4g, has been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of other organic compounds by the alkylation reaction .
Results or Outcomes
The results showed that 4-Methoxyphenethylamine was used in the synthesis of pyrrolo[3,2-c]carbazole .
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-11-18-17(21)16-14-4-2-3-5-15(14)19-20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKVWQAOTMGENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325685 | |
| Record name | N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835849 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |
CAS RN |
793713-10-7 | |
| Record name | N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2,6-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2687005.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2687007.png)

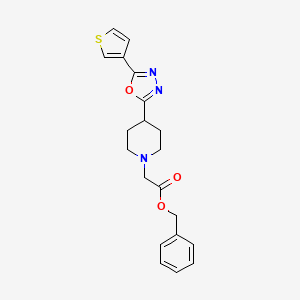
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687011.png)

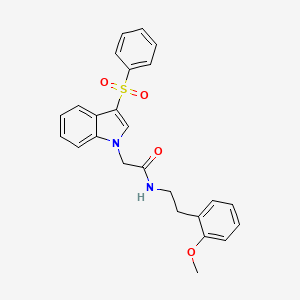

![(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2687022.png)
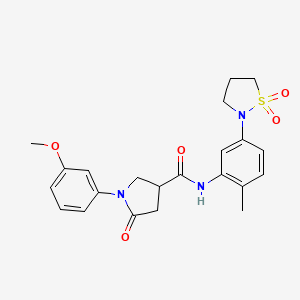
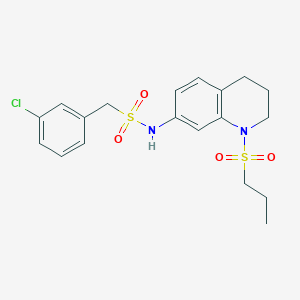
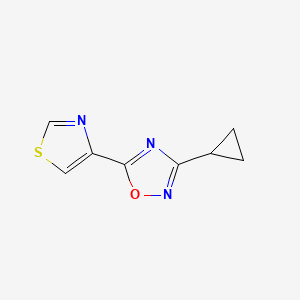
![(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2687027.png)
